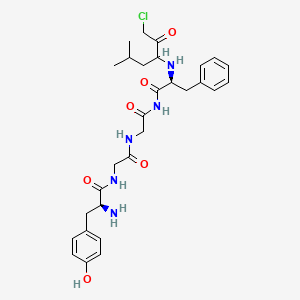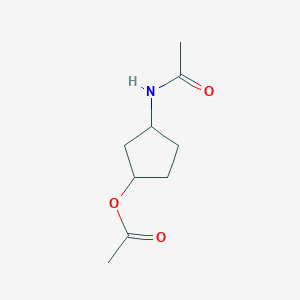![molecular formula C22H30N4O2 B14432838 10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 79828-16-3](/img/structure/B14432838.png)
10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione: is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound features a dodecyl side chain, which can influence its solubility and interaction with biological membranes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized from pyrimidine or pyrazine precursors through various cyclization reactions.
Introduction of the Benzo Group: The benzo group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Dodecyl Chain: The dodecyl chain can be attached through nucleophilic substitution reactions, often using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process.
化学反应分析
Types of Reactions
10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro form.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the side chains and functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, quinones, and dihydropteridines, depending on the specific reaction conditions and reagents used.
科学研究应用
10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimalarial activity.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Pterin: A simpler pteridine derivative with similar biological roles.
Lumazine: Another pteridine derivative with distinct photochemical properties.
Flavin: A pteridine derivative known for its role in redox reactions and as a cofactor in various enzymes.
Uniqueness
10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its dodecyl side chain, which enhances its lipophilicity and membrane interaction capabilities. This makes it particularly interesting for applications in biological systems and potential therapeutic uses .
属性
CAS 编号 |
79828-16-3 |
|---|---|
分子式 |
C22H30N4O2 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
10-dodecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C22H30N4O2/c1-2-3-4-5-6-7-8-9-10-13-16-26-18-15-12-11-14-17(18)23-19-20(26)24-22(28)25-21(19)27/h11-12,14-15H,2-10,13,16H2,1H3,(H,25,27,28) |
InChI 键 |
DYOODHYGYGNQRY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(E)-(Hydrazinylmethylidene)amino]benzamide](/img/structure/B14432778.png)
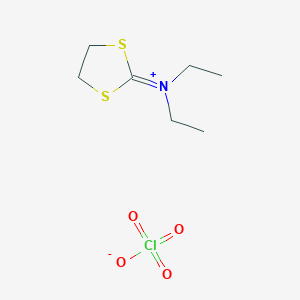
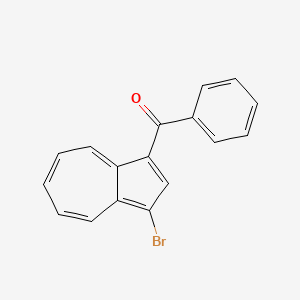
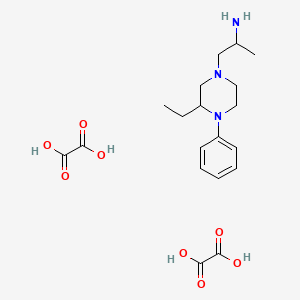
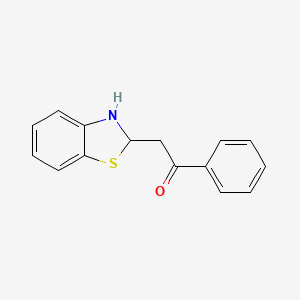
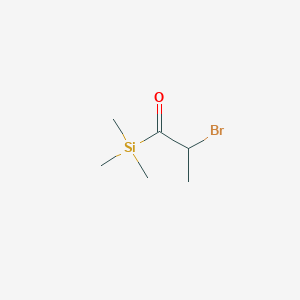
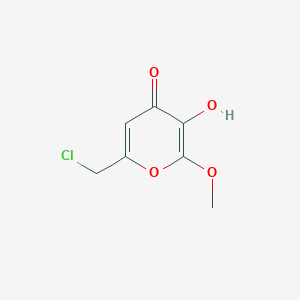
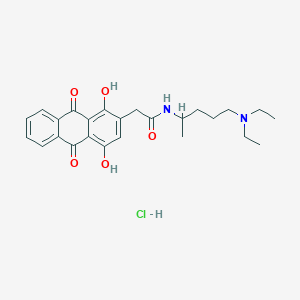
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
